N-benzyl-isoleucine chemical properties and structure
N-benzyl-isoleucine chemical properties and structure
An In-depth Technical Guide to N-benzyl-isoleucine: Properties, Synthesis, and Applications in Drug Discovery
Foreword
N-benzyl-isoleucine, a synthetic derivative of the essential amino acid L-isoleucine, represents a cornerstone building block for researchers and scientists in the fields of medicinal chemistry and drug development. The incorporation of a benzyl group onto the alpha-amino group of isoleucine imparts unique physicochemical properties that are highly advantageous in the synthesis of novel peptides and small molecule therapeutics. This modification can enhance metabolic stability, improve cell permeability, and introduce specific steric and electronic interactions that can modulate the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-benzyl-isoleucine and its key derivatives, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
N-benzyl-L-isoleucine is characterized by the attachment of a benzyl group to the nitrogen atom of L-isoleucine. This structural modification significantly influences its physical and chemical properties compared to the parent amino acid.
Core Chemical Properties
A summary of the key physicochemical properties of N-benzyl-L-isoleucine and its common derivatives is presented below for easy comparison. This data is critical for designing experimental protocols, including reaction setup and the preparation of solutions for biological assays.
| Property | N-benzyl-L-isoleucine | N-benzyl-N-methyl-L-isoleucine | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride |
| CAS Number | 1859-49-0[1][2][3] | 4125-97-7[4][5][6] | 209325-69-9, 402929-56-0[7][8] |
| Molecular Formula | C13H19NO2[1][2][3][9] | C14H21NO2[4][5][6] | C₁₄H₂₁NO₂·HCl[7][8] |
| Molecular Weight | 221.30 g/mol [1][2][3][9] | 235.33 g/mol [4] | 271.82 g/mol [7][8] |
| Appearance | White to off-white solid/powder[1][3] | White prisms[4] | White crystalline powder[7][8] |
| Melting Point | 219-223 °C[3] | 140 - 146 °C[4] | 176-182 °C[7][8] |
| Optical Rotation | +22.5±1º (c=1 in HCl)[3] | [a]20D = 35 ± 1 º (C=1 in 6M HCl)[4] | [α]D20 = +26 ± 2º (c=1 in MeOH)[7][8] |
| Solubility | Soluble in DMSO[1][10] | - | - |
| Storage | Powder: -20°C (3 years), 4°C (2 years)[1][10] | 0 - 8 °C[4] | 0-8 °C[8] |
Structural Representation
The chemical structure of N-benzyl-L-isoleucine is fundamental to its function. The presence of the bulky, hydrophobic benzyl group can influence the conformation of peptides into which it is incorporated and can participate in crucial cation-π interactions with biological targets[11].
Caption: Chemical structure of N-benzyl-L-isoleucine.
Synthesis of N-benzyl-isoleucine and its Derivatives
The synthesis of N-benzyl-isoleucine derivatives is typically achieved through a multi-step process that involves the protection of the carboxylic acid group, followed by the N-benzylation of the amino group. A common synthetic target is N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
Proposed Synthetic Workflow
The logical pathway for the synthesis involves two primary stages: first, the protection of the carboxylic acid via esterification, followed by the introduction of the benzyl group through reductive amination[8][12][13].
Caption: Proposed synthetic workflow for N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
Detailed Experimental Protocols
This procedure outlines the conversion of L-isoleucine to its methyl ester hydrochloride using trimethylchlorosilane (TMSCl) in methanol[7]. This method is efficient as TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend L-isoleucine (1 equivalent) in anhydrous methanol (approximately 10 mL per 0.1 mol of amino acid).
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath.
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Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-isoleucine methyl ester hydrochloride.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure product.
This step involves the reaction of the L-isoleucine methyl ester hydrochloride with benzaldehyde to form a Schiff base (imine), which is then reduced to the secondary amine[12][13].
-
Reactant Preparation: Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
pH Adjustment: Adjust the pH of the solution to between 6 and 9 using a non-nucleophilic base (e.g., triethylamine) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.
-
Workup and Isolation: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride can be purified by column chromatography or recrystallization.
Spectroscopic Analysis
While detailed, publicly available spectra for N-benzyl-L-isoleucine are limited, predicted data for its methyl ester hydrochloride derivative provide valuable insights for structural confirmation[8].
Predicted ¹H NMR (Proton NMR)
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Aromatic Protons: Signals corresponding to the five protons of the benzyl group are expected in the range of 7.2-7.4 ppm.
-
Benzyl CH₂: Due to the adjacent chiral center, the two diastereotopic protons of the benzyl methylene group will likely appear as a pair of doublets (an AB quartet) around 3.6-3.9 ppm.
-
Methyl Ester (OCH₃): A sharp singlet is predicted around 3.7 ppm.
-
Alpha-Proton (α-CH): A doublet or multiplet is expected between 3.2-3.5 ppm.
-
Isoleucine Side Chain Protons: A series of multiplets corresponding to the β-CH, γ-CH₂, γ-CH₃, and δ-CH₃ protons would appear in the upfield region, typically between 0.8-2.0 ppm.
Predicted ¹³C NMR (Carbon NMR)
-
Ester Carbonyl (C=O): A signal in the downfield region of 170-175 ppm.
-
Aromatic Carbons: Multiple signals between 127-140 ppm.
-
Alpha-Carbon (α-C): A signal around 60-65 ppm.
-
Benzyl CH₂: A signal around 50-55 ppm.
-
Methyl Ester (OCH₃): A signal around 52 ppm.
-
Isoleucine Side Chain Carbons: Signals in the aliphatic region, typically between 10-40 ppm.
Predicted Mass Spectrometry (MS)
Under electrospray ionization (ESI), the primary ion would be the molecular ion [M+H]⁺. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), and the formation of the tropylium cation (m/z 91), which is a hallmark of benzyl-containing compounds.
Applications in Research and Drug Development
N-benzyl-isoleucine and its derivatives are primarily utilized as specialized building blocks in the synthesis of peptides and peptidomimetics with therapeutic potential[3][10].
Peptide Synthesis and Drug Design
The incorporation of N-benzylated amino acids into peptide sequences can confer several advantages:
-
Enhanced Stability: The benzyl group can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic[3][4].
-
Improved Bioavailability: The increased lipophilicity provided by the benzyl group can enhance the ability of the peptide to cross cell membranes.
-
Conformational Constraint: The steric bulk of the benzyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Modulation of Biological Activity: The benzyl group can be involved in direct interactions with the target protein, potentially enhancing the potency of the drug candidate[11].
Specific Research Applications
-
Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a variety of pharmaceutical agents. For instance, N-benzyl-N-methyl-L-isoleucine has been explored for its potential use in antibody-drug conjugates for cancer therapy[6].
-
Biochemical Research: N-benzyl-isoleucine derivatives are valuable tools for studying protein-protein interactions and enzyme mechanisms. By replacing a natural amino acid with its N-benzylated counterpart, researchers can probe the importance of specific interactions at the molecular level[4].
Safety and Handling
As with all laboratory chemicals, N-benzyl-isoleucine and its derivatives should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.
References
-
Synthonix. N-Benzyl-L-isoleucine - [B66791]. [Link]
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J&K Scientific. N-Benzyl-N-methyl-L-isoleucine | 4125-97-7. [Link]
-
PubChem - NIH. N-benzyloxycarbonyl-L-isoleucine | C14H19NO4 | CID 102945. [Link]
-
Spectrabase. N-(N-carboxy-L-valyl)-L-isoleucine, N-benzyl ester - Optional[1H NMR] - Spectrum. [Link]
-
Organic Syntheses Procedure. [Link]
-
The Journal of Organic Chemistry. Synthesis of Benzyl Esters of α-Amino Acids. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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